molecular formula C12H14ClN3O2S B2930477 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide CAS No. 321717-89-9

2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide

Cat. No.: B2930477
CAS No.: 321717-89-9
M. Wt: 299.77
InChI Key: UEGLCVLJEULHLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide is a chemical compound that features a benzenesulfonamide group substituted with a 2-chloro group and a 3-(1H-imidazol-1-yl)propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 3-(1H-imidazol-1-yl)propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The purity of the final product is typically ensured through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The sulfonamide group can interact with proteins, potentially inhibiting enzyme function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and imidazole groups allows for versatile reactivity and potential for diverse applications in medicinal and industrial chemistry .

Properties

IUPAC Name

2-chloro-N-(3-imidazol-1-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O2S/c13-11-4-1-2-5-12(11)19(17,18)15-6-3-8-16-9-7-14-10-16/h1-2,4-5,7,9-10,15H,3,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGLCVLJEULHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCCN2C=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.